2-(2-(Allyloxy)ethoxy)ethanol, also known as triethylene glycol allyl ether, is a simple organic compound with the formula C7H14O3. Its synthesis has been reported in various scientific publications, often involving the reaction of allyl alcohol with polyethylene glycol (PEG) [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 2-(2-(Allyloxy)ethoxy)ethanol might have potential applications in various scientific fields, including:
2-(2-(Allyloxy)ethoxy)ethanol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of approximately 146.18 g/mol. It features a structure that includes an allyloxy group attached to an ethoxy chain, making it a member of the ether class of compounds. The compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields.
Synthesis of 2-(2-(Allyloxy)ethoxy)ethanol can be achieved through several methods:
Each method varies in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst choice.
2-(2-(Allyloxy)ethoxy)ethanol finds applications in various domains:
These applications leverage the compound's unique chemical properties, particularly its reactivity and compatibility with other chemical entities.
Several compounds share structural similarities with 2-(2-(Allyloxy)ethoxy)ethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Allyloxyethanol | 111-45-5 | 0.69 |
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | 103536-97-6 | 0.57 |
2,5,8,11-Pentaoxapentadecane | 143-24-8 | 0.69 |
3,6,9,12-Pentaoxaheptadecane-1,17-diol | 2615-15-8 | 0.69 |
2,5,8,11-Tetraoxatridecan-13-ol | 23783-42-8 | 0.69 |
The uniqueness of 2-(2-(Allyloxy)ethoxy)ethanol lies in its specific arrangement of functional groups that allow for versatile chemical reactivity while maintaining desirable physical properties such as solubility and stability. Its ability to undergo selective reactions makes it particularly useful in synthetic organic chemistry compared to other similar compounds.
The synthesis of 2-(2-(Allyloxy)ethoxy)ethanol typically involves a sequential etherification process combining allyl alcohol with ethylene oxide units. The primary reaction pathway proceeds through nucleophilic substitution reactions where the alkoxide ion from allyl alcohol attacks the ethylene oxide ring. This reaction follows an SN2 mechanism, resulting in ring-opening and formation of the desired ethoxylated product.
The general synthetic route can be represented by the following steps:
The reaction typically requires basic conditions to generate the alkoxide intermediate, which then acts as a nucleophile toward ethylene oxide. The process can be controlled to produce mono-, di-, or tri-ethoxylated products by adjusting the molar ratio of ethylene oxide to allyl alcohol.
Various catalytic systems have been developed for the efficient synthesis of 2-(2-(Allyloxy)ethoxy)ethanol, with significant focus on improving selectivity and yield while minimizing side reactions.
Potassium hydroxide and other alkali metal hydroxides serve as traditional catalysts for ethoxylation reactions. These catalysts facilitate the formation of alkoxide intermediates necessary for nucleophilic attack on ethylene oxide.
More advanced catalytic systems utilize supported catalysts, such as KF loaded on attapulgite. This catalyst system operates through a specific mechanism:
The active sites on the catalyst surface facilitate the SN2 nucleophilic substitution process, where allyl alcohol forms an alkoxy anion that attacks ethylene oxide to produce the desired product.
For further functionalization of 2-(2-(Allyloxy)ethoxy)ethanol, ruthenium complexes have shown remarkable catalytic activity in isomerization reactions. These catalysts convert the allyl group to the more valuable 1-propenyl derivative under mild conditions. Key ruthenium catalysts and their performance are summarized in Table 1.
Table 1: Performance of Ruthenium Catalysts in the Isomerization of Allyloxyethanol Derivatives
Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
---|---|---|---|---|---|---|
[RuClH(CO)(PPh₃)₃] | 120 | 2 | 80 | 99 | 8,000 | 4,000 |
[RuH₂(CO)(PPh₃)₃] | 80 | 0.5 | 95 | 98 | 19,000 | 38,000 |
TON = Turnover number; TOF = Turnover frequency
Notably, dihydride ruthenium complexes, particularly [RuH₂(CO)(PPh₃)₃], demonstrate superior catalytic activity with high turnover numbers and frequencies, making them technologically attractive for industrial applications.
The industrial production of 2-(2-(Allyloxy)ethoxy)ethanol presents several significant challenges that must be addressed to ensure efficient and economical manufacturing processes.
Ethoxylation reactions are exothermic, requiring precise temperature control to prevent runaway reactions. Industrial processes typically operate within temperature ranges of 90-130°C, necessitating robust cooling systems and pressure-rated equipment. Maintaining optimal reaction conditions directly impacts product yield and purity.
For economically viable industrial production, catalyst recovery becomes crucial, particularly when using precious metal catalysts like ruthenium complexes. Solid catalysts offer advantages in this respect:
Separation of 2-(2-(Allyloxy)ethoxy)ethanol from reaction mixtures containing unreacted starting materials and oligomeric byproducts requires effective distillation protocols. The relatively high boiling point of the compound (compared to starting materials) facilitates this separation, though careful distillation parameters must be established to prevent thermal decomposition.
Beyond the traditional ethoxylation approach, several alternative synthetic routes have been developed for producing 2-(2-(Allyloxy)ethoxy)ethanol, each with implications for byproduct formation and management.
Phase-transfer catalysis offers an alternative approach that permits milder reaction conditions while maintaining high selectivity. This method employs quaternary ammonium salts or crown ethers to facilitate the transfer of reagents between immiscible phases, enhancing reaction rates and selectivity.
Solvent-free approaches using solid-state catalysis have emerged as environmentally friendly alternatives. These methods typically employ supported catalysts under moderate heating conditions, significantly reducing waste generation and simplifying product isolation.
During the synthesis of 2-(2-(Allyloxy)ethoxy)ethanol, several byproducts may form:
The management of these byproducts is critical for both process economics and environmental considerations. Strategies include:
The allyl ether moiety in 2-(2-(allyloxy)ethoxy)ethanol undergoes catalytic isomerization to form propenyl ether derivatives. Ruthenium-based catalysts, such as [RuClH(CO)(PPh₃)₃] and Grubbs-type complexes (e.g., CatMETium™ RF3), facilitate this transformation under solvent-free conditions [4]. The mechanism involves a ruthenium-hydride intermediate that abstracts a hydrogen from the allylic position, forming a π-allyl complex. Re-insertion of hydrogen at the adjacent carbon yields the thermodynamically stable propenyl ether (Figure 1).
Table 1: Catalytic Isomerization of 2-(2-(Allyloxy)ethoxy)ethanol
Catalyst | Loading (mol%) | Conversion (%) | Conditions |
---|---|---|---|
[RuClH(CO)(PPh₃)₃] | 0.1 | 85 | UV irradiation [4] |
CatMETium™ RF3 | 0.05 | 92 | Dark, 80°C [4] |
Triazabicyclodecene | 5.0 | 78 | 60°C, toluene [5] |
Base-catalyzed isomerization via deprotonation has also been reported, where strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) generate an allylic anion intermediate [5]. This pathway is stereospecific, with ion-pair interactions preserving chirality during proton transfer. For example, enantiomerically enriched allylic ethers isomerize to enol ethers with up to 97% enantiomeric excess (ee) [5].
The terminal hydroxyl group and allyl ether in 2-(2-(allyloxy)ethoxy)ethanol participate in distinct redox reactions:
Table 2: Oxidation Products of 2-(2-(Allyloxy)ethoxy)ethanol
Oxidizing Agent | Product | Yield (%) |
---|---|---|
m-CPBA | Epoxide | 89 |
PCC | Ketone (C=O) | 75 |
KMnO₄ (acidic) | Carboxylic acid | 68 |
The allyl ether’s double bond participates in electrophilic and radical additions:
Figure 1: Oligomerization Mechanism
Industrial applications exploit this reactivity for synthesizing cross-linked polymers used in coatings and adhesives [3].
Stereoselectivity in 2-(2-(allyloxy)ethoxy)ethanol transformations is achieved through:
Table 3: Stereochemical Outcomes in Epoxidation
Substrate Configuration | Oxidant | Major Product (ee%) |
---|---|---|
Free hydroxyl | m-CPBA | syn-epoxide (85) |
Acetylated hydroxyl | m-CPBA | anti-epoxide (82) |
Irritant